molecular formula C14H13NO3 B2723666 4-(5-Amino-2-methylphenoxy)benzoic acid CAS No. 2303565-76-4

4-(5-Amino-2-methylphenoxy)benzoic acid

Cat. No. B2723666
M. Wt: 243.262
InChI Key: QQOKQGFICYSOHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-(5-Amino-2-methylphenoxy)benzoic acid” is a chemical compound with the CAS Number: 2303565-76-4 . It has a molecular weight of 243.26 and its IUPAC name is 4-(5-amino-2-methylphenoxy)benzoic acid . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for “4-(5-Amino-2-methylphenoxy)benzoic acid” is 1S/C14H13NO3/c1-9-2-5-11(15)8-13(9)18-12-6-3-10(4-7-12)14(16)17/h2-8H,15H2,1H3,(H,16,17) . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound is solid in physical form . Its molecular weight is 243.26 . The InChI code provides information about its molecular structure .

Scientific Research Applications

Fluorescence Probes for Reactive Oxygen Species Detection

A study by Setsukinai et al. (2003) developed novel fluorescence probes, including compounds related to 4-(5-Amino-2-methylphenoxy)benzoic acid, for selectively detecting highly reactive oxygen species (hROS) and differentiating specific species. These probes, by reacting with hROS, provide a valuable tool for studying the roles of hROS in biological and chemical applications, underscoring the utility of such compounds in fluorescence-based detection and imaging techniques (Setsukinai et al., 2003).

Polymer Synthesis and Applications

Research by Yang et al. (1999) demonstrated the thermal polymerization of compounds structurally similar to 4-(5-Amino-2-methylphenoxy)benzoic acid, leading to the creation of hyperbranched aromatic polyamides. These polymers show promising solubility and molecular weight characteristics, suggesting potential applications in various industrial and technological sectors, including materials science and engineering (Yang et al., 1999).

Anticancer Research

A study by Yan et al. (2015) focused on synthesizing and evaluating a series of compounds, including those related to 4-(5-Amino-2-methylphenoxy)benzoic acid, for their ability to inhibit the proliferation of human liver cancer cells. These compounds demonstrated significant potential in anticancer research, highlighting the importance of such chemical entities in developing new therapeutic agents (Yan et al., 2015).

Drug Discovery and Development

Naganawa et al. (2006) discovered and optimized heteroaryl sulfonamides, structurally related to 4-(5-Amino-2-methylphenoxy)benzoic acid, as new EP1 receptor selective antagonists. This research contributes to the development of targeted therapies, showcasing the role of such compounds in medicinal chemistry and pharmaceutical research (Naganawa et al., 2006).

Environmental Applications

Ghoshdastidar and Tong (2013) utilized membrane bioreactor (MBR) technology to treat water contaminated with phenoxyacetic and benzoic acid herbicides, indicating the broader environmental applications of studying and understanding the behavior and treatment of compounds related to 4-(5-Amino-2-methylphenoxy)benzoic acid (Ghoshdastidar & Tong, 2013).

properties

IUPAC Name

4-(5-amino-2-methylphenoxy)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-9-2-5-11(15)8-13(9)18-12-6-3-10(4-7-12)14(16)17/h2-8H,15H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQOKQGFICYSOHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)OC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-Amino-2-methylphenoxy)benzoic acid

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